molecular formula C18H15Br2N3O3 B2683700 3-[3-(3,6-Dibromocarbazol-9-yl)-2-hydroxypropyl]imidazolidine-2,4-dione CAS No. 539806-08-1

3-[3-(3,6-Dibromocarbazol-9-yl)-2-hydroxypropyl]imidazolidine-2,4-dione

Cat. No. B2683700
CAS RN: 539806-08-1
M. Wt: 481.144
InChI Key: NVLRYOWERWTVGG-UHFFFAOYSA-N
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Description

3-[3-(3,6-Dibromocarbazol-9-yl)-2-hydroxypropyl]imidazolidine-2,4-dione is a chemical compound that has gained significant attention in scientific research due to its potential for use in various fields. This compound is synthesized using a specific method, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions are still being explored.

Scientific Research Applications

Medicinal Chemistry Applications

Imidazolidine derivatives are extensively researched in medicinal chemistry for their pharmacological activities. For instance, certain imidazolidine-2,4-dione derivatives are synthesized and evaluated for their antimicrobial and antifungal activities against various bacterial and fungal strains, showing moderate to significant activity, indicating their potential as therapeutic agents (Alhameed et al., 2019). Additionally, compounds with the imidazolidine structure have been investigated for their anti-inflammatory, analgesic, and antipyretic activities, demonstrating the chemical versatility and potential pharmaceutical applications of these derivatives (Fahmy & Soliman, 2001).

Molecular Design and Synthesis

The design and synthesis of imidazolidine-2,4-dione derivatives are crucial for developing novel compounds with enhanced biological activity. Research in this area focuses on the molecular design, synthesis, and evaluation of these compounds for various biological activities, including hypoglycemic activity, highlighting the role of structural modifications in achieving desired pharmacological properties (Oguchi et al., 2000).

Chemical and Electrochemical Studies

Imidazolidine-2,4-dione derivatives also find applications in chemical and electrochemical studies, including corrosion inhibition for metals. For instance, specific derivatives have been evaluated as corrosion inhibitors for mild steel in acidic solutions, showcasing their potential industrial applications in protecting metals from corrosion (Elbarki et al., 2020).

Mechanism of Action

This compound has been evaluated in vitro as an anti-cancer and anti-migration agent . It has shown moderate antiproliferative effects on cancer cell lines with GI 50 values in the range of 4.7–32.2 µM . Moreover, it inhibits the migration activity of the metastatic cell line MDA-MB-231 in the range of 18–20% .

properties

IUPAC Name

3-[3-(3,6-dibromocarbazol-9-yl)-2-hydroxypropyl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Br2N3O3/c19-10-1-3-15-13(5-10)14-6-11(20)2-4-16(14)22(15)8-12(24)9-23-17(25)7-21-18(23)26/h1-6,12,24H,7-9H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLRYOWERWTVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=O)N1)CC(CN2C3=C(C=C(C=C3)Br)C4=C2C=CC(=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Br2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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